propionyl-CoA
Overview
Description
Propanoyl-CoA, also known as propionyl coenzyme A, is a coenzyme A derivative of propionic acid. It plays a crucial role in various metabolic pathways, particularly in the metabolism of fatty acids and amino acids. Propanoyl-CoA is involved in the catabolism of odd-chain fatty acids and certain amino acids, leading to the production of energy and other essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl-CoA can be synthesized through several pathways. One common method involves the oxidation of odd-chain fatty acids, which yields both propanoyl-CoA and acetyl-CoA. Another pathway includes the catabolism of specific amino acids such as valine and isoleucine . The reaction conditions typically involve enzymatic processes that require specific cofactors and optimal pH and temperature conditions.
Industrial Production Methods
In industrial settings, propanoyl-CoA is often produced using engineered microbial strains. For example, Escherichia coli strains can be genetically modified to enhance the production of propanoyl-CoA by disrupting competing metabolic pathways . This method allows for the efficient and scalable production of propanoyl-CoA for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoyl-CoA undergoes several types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: Propanoyl-CoA can react with lysine residues on proteins, leading to protein propionylation.
Common Reagents and Conditions
The oxidation of propanoyl-CoA typically requires biotin-dependent this compound carboxylase and vitamin B12-dependent methylmalonyl-CoA mutase . These reactions occur under physiological conditions, with specific pH and temperature requirements.
Major Products
The major products formed from the oxidation of propanoyl-CoA include succinyl-CoA, which enters the tricarboxylic acid cycle, contributing to energy production .
Scientific Research Applications
Propanoyl-CoA has numerous applications in scientific research, including:
Mechanism of Action
Propanoyl-CoA exerts its effects through several mechanisms:
Metabolic Pathways: It is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids, leading to the production of succinyl-CoA and energy.
Epigenetic Modifications: Propanoyl-CoA can serve as an acyl donor for the propionylation of histone lysine residues, influencing gene expression and chromatin structure.
Enzyme Regulation: It interacts with various enzymes, such as propionyl-CoA carboxylase, to regulate metabolic processes.
Comparison with Similar Compounds
Propanoyl-CoA is similar to other acyl-CoA derivatives, such as:
Acetyl-CoA: Both compounds are involved in metabolic pathways and serve as acyl donors for protein modifications.
Butyryl-CoA: Like propanoyl-CoA, butyryl-CoA is involved in fatty acid metabolism.
Isobutyryl-CoA: This compound is involved in the metabolism of branched-chain amino acids and shares some similarities with propanoyl-CoA in terms of enzyme interactions and metabolic pathways.
Propanoyl-CoA is unique in its specific role in the catabolism of odd-chain fatty acids and its involvement in epigenetic modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
317-66-8 |
---|---|
Molecular Formula |
C24H36N7O17P3S-4 |
Molecular Weight |
819.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/p-4/t13-,17-,18-,19+,23-/m1/s1 |
InChI Key |
QAQREVBBADEHPA-IEXPHMLFSA-J |
SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Key on ui other cas no. |
317-66-8 |
physical_description |
Solid |
Synonyms |
coenzyme A, propionyl- propionyl-CoA propionyl-coenzyme A propionyl-coenzyme A, 3H-labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Propionyl-CoA is primarily metabolized through the methylmalonyl-CoA pathway, which ultimately converts it into succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. [, , , ]
A: In contrast to even-chain fatty acids that utilize acetyl-CoA as a primer, odd-chain fatty acids are synthesized using this compound as the primer molecule by fatty acid synthase (FAS). [, , ]
A: Yes, accumulation of this compound can be toxic to cells. The methylcitrate cycle plays a critical role in detoxifying this compound by converting it to less harmful metabolites. [, , , ]
A: Yes, the accumulation of this compound can influence gene expression. For instance, in Salmonella enterica, this compound is required for the synthesis of 2-methylcitrate, which in turn acts as a coactivator for the PrpR regulatory protein. PrpR then activates the transcription of the prpBCDE operon, responsible for propionate catabolism. []
A: Yes, ¹H and ³¹P nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of enzyme-bound this compound on transcarboxylase. These studies revealed insights into the mobility and interactions of this compound when bound to this enzyme. []
A: this compound is a precursor for 3-hydroxyvalerate (3HV) monomer, a component of the bioplastic PHBV. Studies in Haloferax mediterranei revealed that the organism utilizes multiple pathways for this compound biosynthesis, influencing the 3HV content in PHBV. []
A: Studies in Schizochytrium sp. have shown that the availability of specific substrates and the activity of methylmalonyl-CoA mutase (MCM) significantly influence the flow of this compound towards odd-chain fatty acid synthesis. Limiting MCM activity increased odd-chain fatty acid accumulation. []
A: PCC is a key enzyme in the methylmalonyl-CoA pathway, catalyzing the ATP-dependent carboxylation of this compound to form methylmalonyl-CoA. This reaction is crucial for preventing the toxic buildup of this compound. [, , , , ]
A: While both enzymes activate their respective substrates to their CoA derivatives, PrpE exhibits a higher affinity for propionate compared to Acs for acetate. This difference ensures efficient this compound synthesis even at low propionate concentrations. [, ]
A: This enzyme, found in organisms like Chloroflexus aurantiacus, exhibits bifunctionality. It catalyzes both the cleavage of l-malyl-CoA and the condensation of glyoxylate with this compound, streamlining the 3-hydroxypropionate cycle. []
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